molecular formula C18H17N5O2 B2492922 N-({[2,3'-bipyridine]-4-yl}methyl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide CAS No. 1904013-98-4

N-({[2,3'-bipyridine]-4-yl}methyl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide

Cat. No.: B2492922
CAS No.: 1904013-98-4
M. Wt: 335.367
InChI Key: KUSHDWIXZWVGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[2,3’-bipyridine]-4-yl}methyl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and biochemistry This compound is characterized by its unique structure, which includes a bipyridine moiety and a dihydropyrimidine ring

Properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-13-7-18(25)23(12-22-13)11-17(24)21-9-14-4-6-20-16(8-14)15-3-2-5-19-10-15/h2-8,10,12H,9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSHDWIXZWVGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,3’-bipyridine]-4-yl}methyl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the bipyridine moiety: This can be achieved through a coupling reaction between two pyridine derivatives.

    Synthesis of the dihydropyrimidine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of the bipyridine and dihydropyrimidine units: This is usually done through a nucleophilic substitution reaction, where the bipyridine moiety is attached to the dihydropyrimidine ring via a suitable linker.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-({[2,3’-bipyridine]-4-yl}methyl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-({[2,3'-bipyridine]-4-yl}methyl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide has shown promising biological activities in various studies:

Anticancer Activity

Research indicates that derivatives of pyrimidine exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor cell proliferation in various human cancer cell lines, including lung and prostate cancers . The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Pyrimidine derivatives have been associated with antibacterial and antifungal effects, making them candidates for further exploration in treating infectious diseases .

Neurological Applications

Recent findings suggest that compounds with bipyridine and pyrimidine structures can modulate neurotransmitter systems, indicating potential applications in treating neurological disorders such as chronic pain and depression . this compound may interact with specific receptors or enzymes involved in these pathways.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, a series of pyrimidine derivatives were evaluated for their anticancer activity against various cell lines. The results indicated that modifications to the pyrimidine structure significantly enhanced cytotoxicity against cancer cells, suggesting that this compound could exhibit similar effects if tested .

Case Study 2: Antimicrobial Efficacy

A review article discussed the synthesis and biological evaluation of several pyrimidine derivatives for their antimicrobial properties. The study found that certain substitutions on the pyrimidine ring led to increased activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored further for its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-({[2,3’-bipyridine]-4-yl}methyl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) acetamide: This compound shares a similar dihydropyrimidine core but differs in the attached moieties.

    2,3’-Bipyridine derivatives: These compounds have a similar bipyridine structure but may lack the dihydropyrimidine ring.

Uniqueness

N-({[2,3’-bipyridine]-4-yl}methyl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is unique due to its combination of a bipyridine moiety and a dihydropyrimidine ring, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of targets and participate in more diverse reactions compared to its analogs.

Biological Activity

N-({[2,3'-bipyridine]-4-yl}methyl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bipyridine moiety linked to a pyrimidinone derivative through an acetamide functional group. Its molecular formula is C15H16N4O2C_{15}H_{16}N_4O_2 with a molecular weight of approximately 284.31 g/mol. The presence of both bipyridine and pyrimidine structures suggests diverse biological interactions.

Biological Activities

1. Anticancer Activity
Research indicates that compounds containing bipyridine and pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis. The compound's structure may enhance its ability to inhibit MMP activity, thereby reducing cancer cell migration .

2. Antimicrobial Properties
Pyrimidine derivatives are known for their broad-spectrum antimicrobial activities. In vitro studies have demonstrated that similar compounds can exhibit antibacterial and antifungal effects against various pathogens. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity .

3. Anti-inflammatory Effects
Compounds like this compound may also possess anti-inflammatory properties. Pyrimidine derivatives have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely related to its structural components:

Structural FeatureBiological Activity
Bipyridine moiety Enhances binding affinity to target proteins involved in cancer progression
Pyrimidinone ring Contributes to antimicrobial and anti-inflammatory activities
Acetamide linkage Affects solubility and bioavailability

Research has indicated that modifications to the bipyridine or pyrimidine components can significantly alter the compound's potency and selectivity against various biological targets .

Case Studies

Case Study 1: Anticancer Efficacy
A study investigated the effects of a series of pyrimidine-bipyridine derivatives on MMP activity in cancer cell lines. The results showed that specific analogs significantly inhibited MMP-9 activity, leading to reduced migration of cancer cells. This suggests that this compound could be a promising candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Testing
In another study, the antimicrobial efficacy of similar pyrimidine compounds was tested against Gram-positive and Gram-negative bacteria. The results indicated potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This highlights the potential of the compound in treating bacterial infections .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of structurally analogous dihydropyrimidinone acetamides typically involves multi-step protocols:

  • Step 1: Formation of the pyrimidinone core via Biginelli-like cyclocondensation reactions, using thiourea/urea derivatives and β-keto esters under acidic conditions (e.g., HCl/EtOH) .
  • Step 2: Functionalization of the pyrimidinone with a bipyridine-methyl group via nucleophilic substitution or reductive amination. For example, coupling 2-(chloromethyl)-2,3'-bipyridine with the pyrimidinone-acetamide intermediate in DMF at 80–100°C .
  • Optimization: Monitor reaction progress using TLC and adjust solvent polarity (e.g., DMSO vs. DCM) to improve yields. Control temperature to prevent decomposition of the dihydropyrimidinone moiety (e.g., maintain <100°C) .

Key Data:

ParameterTypical ConditionsYield Range
SolventDMF/DCM50–70%
CatalystK₂CO₃ or Et₃N
Temp.80–100°C

Basic: How can the purity and structural integrity of the compound be validated post-synthesis?

Answer:
Use a combination of analytical techniques:

  • 1H NMR: Confirm the presence of diagnostic signals, e.g., the pyrimidinone NH proton (δ ~12.5 ppm in DMSO-d₆) and bipyridine aromatic protons (δ 7.2–8.6 ppm) .
  • LC-MS: Verify molecular ion peaks (e.g., [M+H]+) and rule out side products. For example, a compound with MW 365.4 g/mol should show m/z ~366.4 .
  • Elemental Analysis: Match calculated and observed C, H, N percentages (error <0.4%) .

Advanced: What strategies can resolve contradictions in biological activity data across studies?

Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition IC₅₀ values) may arise from:

  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
  • Structural Confounders: Confirm the absence of tautomerism in the dihydropyrimidinone ring via X-ray crystallography or 13C NMR .
  • Solubility Effects: Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .

Example Workflow:

Re-test the compound in orthogonal assays (e.g., SPR vs. fluorescence-based).

Perform dose-response curves in triplicate.

Compare with structurally related analogs (e.g., pyrimidine-thioacetamides) to isolate SAR trends .

Advanced: How can computational methods guide the design of derivatives with improved target binding?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the bipyridine moiety’s π-π stacking with hydrophobic pockets and the acetamide’s hydrogen bonding .
  • MD Simulations: Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
  • QSAR: Derive predictive models using descriptors like logP (target ~2.5 for blood-brain barrier penetration) and polar surface area (<90 Ų) .

Case Study:
A derivative with a 4-fluorobenzyl group showed 10× higher kinase inhibition than the parent compound due to enhanced hydrophobic contacts .

Advanced: What in vitro and in vivo models are suitable for evaluating its pharmacokinetic profile?

Answer:

  • In Vitro:
    • Microsomal Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
    • CYP Inhibition: Screen against CYP3A4/2D6 isoforms using luminescent substrates .
  • In Vivo:
    • Rodent PK: Administer IV/PO doses (e.g., 5 mg/kg) and collect plasma at 0.5, 2, 6, 24 hr. Calculate AUC, Cmax, and t₁/₂ .
    • Tissue Distribution: Use radiolabeled compound (e.g., 14C) to quantify accumulation in brain/liver .

Basic: What are the critical stability concerns during storage and handling?

Answer:

  • Light Sensitivity: Store in amber vials at –20°C; the dihydropyrimidinone ring is prone to photooxidation .
  • Hydrolysis Risk: Avoid aqueous buffers at pH >8, which can cleave the acetamide bond .
  • Lyophilization: For long-term storage, lyophilize with trehalose (1:1 w/w) to prevent aggregation .

Advanced: How can metabolomic profiling identify major metabolic pathways?

Answer:

  • Phase I Metabolism: Incubate with hepatocytes and use HRMS to detect hydroxylation (e.g., +16 Da) or N-dealkylation products .
  • Phase II Metabolism: Screen for glucuronidation (e.g., +176 Da) using UDPGA-supplemented assays .
  • Reactive Metabolites: Trap with glutathione and detect adducts via neutral loss scanning (m/z 129) .

Basic: What spectroscopic techniques are essential for characterizing its solid-state forms?

Answer:

  • PXRD: Differentiate polymorphs (e.g., Form I vs. Form II) using distinct diffraction peaks (2θ = 12.5°, 18.3°) .
  • DSC: Identify melting points (e.g., mp 190–195°C) and glass transitions .
  • FT-IR: Confirm hydrogen bonding via NH/OH stretches (3200–3500 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.